molecular formula C18H16N2O3S B2680428 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 450351-87-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide

カタログ番号: B2680428
CAS番号: 450351-87-8
分子量: 340.4
InChIキー: XXQZMHMYEVGRRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that was initially developed as a painkiller. However, during clinical trials in 2016, it caused severe side effects, leading to the death of one volunteer and the hospitalization of five others. Despite this setback, BIA 10-2474 remains an interesting compound due to its unique structure and potential therapeutic applications.

科学的研究の応用

Synthesis and Potential Applications

Anti-diabetic Potential A series of compounds, including N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide derivatives, were synthesized and evaluated for their anti-diabetic potentials. These compounds demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting possible therapeutic applications for type-2 diabetes. The research highlighted the synthesis process, structural confirmation through spectroscopy, and the evaluation of anti-diabetic potential, indicating a new avenue for diabetes treatment research (Abbasi et al., 2023).

Antibacterial and Antifungal Activities Compounds synthesized from N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives have been evaluated for their antibacterial and antifungal activities. One study focused on synthesizing sulfonamides bearing the benzodioxane moiety, revealing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). Another study produced derivatives that showed promising antibacterial and antifungal potential, indicating their suitability as antimicrobial agents with low hemolytic activity (Abbasi et al., 2020).

Enzyme Inhibition for Neurodegenerative Diseases Investigations into the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties revealed substantial activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE). These findings suggest a therapeutic potential for treating diseases associated with enzyme dysfunction, such as Alzheimer's disease (Abbasi et al., 2019).

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-18(11-24-17-10-19-14-4-2-1-3-13(14)17)20-12-5-6-15-16(9-12)23-8-7-22-15/h1-6,9-10,19H,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQZMHMYEVGRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。